N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a novel compound identified as a potential Tau pathology PET tracer for Alzheimer's disease. [] While its full potential in this field requires further investigation, its discovery highlights a new avenue for developing diagnostic tools for this debilitating neurodegenerative disease.
The synthesis of N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide was achieved through medicinal chemistry efforts aimed at optimizing the structure of N-(6-methylpyridin-2-yl)quinolin-2-amine. This initial compound was identified through a mini-HTS screening of 4000 compounds based on their 2D fragment-based, 3D pharmacophoric, and shape similarity to known selective tau aggregate binders. [] While the specific steps involved in the synthesis of N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide are not explicitly detailed in the available literature, it's development involved incorporating specific structural features to enhance its pharmacokinetic profile, including substitutions with fluoroalkyl groups. []
The molecular structure of N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide consists of a quinoline core with a carboxamide group at the 4-position. A pyridin-4-yl group is attached to the 2-position of the quinoline, and a 6-methylpyridin-2-yl group is linked to the carboxamide nitrogen. This specific arrangement of functional groups and their spatial orientation are believed to contribute to the compound's binding affinity for aggregated tau protein. []
The primary application of N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide currently being explored is its potential as a Tau pathology PET tracer for Alzheimer's disease. [] By incorporating a radioisotope into its structure, this compound could be used to visualize and quantify tau aggregates in the brains of living patients. This would be a significant advancement in Alzheimer's research and diagnosis, providing a non-invasive way to monitor disease progression and assess the effectiveness of potential treatments.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0